sodium 9-amino-9H-fluorene-9-carboxylate
CAS No.: 2742657-22-1
Cat. No.: VC11550356
Molecular Formula: C14H10NNaO2
Molecular Weight: 247.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742657-22-1 |
|---|---|
| Molecular Formula | C14H10NNaO2 |
| Molecular Weight | 247.2 |
Introduction
Chemical Identity and Structural Characteristics
Sodium 9-amino-9H-fluorene-9-carboxylate belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons with a biphenyl structure fused via a five-membered ring. The substitution of an amino group at the 9-position and a carboxylate group at the same carbon creates a zwitterionic structure, enhancing solubility in polar solvents.
| Property | Value | Source |
|---|---|---|
| CAS No. | 2742657-22-1 | |
| Molecular Formula | C₁₄H₁₀NNaO₂ | |
| Molecular Weight | 247.2 g/mol | |
| Purity | ≥95% | |
| Solubility | Polar solvents (e.g., water, DMSO) |
Synthesis and Manufacturing
The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate involves two primary steps: (1) preparation of the parent carboxylic acid and (2) salt formation via neutralization.
Salt Formation
The carboxylic acid is neutralized with sodium hydroxide, deprotonating the carboxyl group to form the sodium salt. This step enhances water solubility, critical for biological and materials applications.
Physicochemical Properties
Thermal Stability
The compound’s melting point is unreported, but its parent acid, fluorene-9-carboxylic acid, melts at 226–230°C . The sodium salt likely exhibits higher thermal stability due to ionic interactions.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹ for the amino group) and asymmetric/symmetric COO⁻ stretches (1550–1610 cm⁻¹ and 1400–1460 cm⁻¹).
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NMR: The fluorene protons would appear as aromatic signals (δ 7.2–7.8 ppm), with the amino and carboxylate groups influencing neighboring protons.
Applications in Pharmaceutical Research
Sodium 9-amino-9H-fluorene-9-carboxylate’s utility lies in its role as a building block for drug candidates. For example, fluorene derivatives are intermediates in synthesizing lomitapide, a cholesterol-lowering agent . The carboxylate group facilitates amide bond formation with amines, while the amino group allows further functionalization (e.g., acetylation, sulfonation).
Materials Science Applications
In materials science, the compound’s conjugated π-system enables use in:
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Organic Electronics: As a dopant or charge-transport material in organic light-emitting diodes (OLEDs).
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Coordination Polymers: The carboxylate group can bind metal ions, forming frameworks with tunable porosity.
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